molecular formula C14H20N2 B1321525 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine CAS No. 351370-98-4

2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine

Cat. No. B1321525
M. Wt: 216.32 g/mol
InChI Key: VZMAYQMDXZLZFZ-UHFFFAOYSA-N
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Description

The compound 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a heterocyclic molecule that has been the subject of various synthetic and characterization studies. It is a derivative of the octahydropyrrolo[3,4-c]pyridine family, which is known for its complex bicyclic structure and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-c]pyridine derivatives has been explored through different methods. One approach involves the condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines, leading to the formation of an azomethine ylide that cyclizes to give octahydropyrrolo[3,4-b]pyrrole derivatives through a [3 + 2] dipolar cycloaddition that is stereospecific, resulting in a single diastereoisomer . Another study describes the preparation of 2-benzyl and other substituted octahydropyrrolo[3,4-c]pyrroles through a multi-step process starting from substituted pyrrole-3,4-dicarboxylic acids .

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been extensively studied. For instance, a compound with a pyrrolo[1,5-c]pyrimidin-7(6H)-one core was synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Similarly, the structure of a pyrazolo[4,3-c]pyridine derivative was determined, showing the dihydropyrazole and piperidine rings adopting specific conformations .

Chemical Reactions Analysis

The reactivity of 2-substituted pyridines, including 2-benzyl-pyridine, has been investigated in the context of ortho-metallation reactions with triosmium clusters. These reactions yield complexes where the heterocycle is metallated at the 2-position . Additionally, pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, demonstrating the potential for regioselective alkylation and benzylation of 2-phenylpyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine are influenced by their molecular structure. For example, novel polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen and glass-transition temperatures ranging from 208-324°C . The mechanical properties of these materials are also noteworthy, with significant tensile strengths and elongations at breakage .

Scientific Research Applications

  • Chiral Compound Synthesis and Characterization :

    • A study by Zhu et al. (2009) discussed the separation and hydrogenation of rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate to produce octahydro-3H-pyrrolo[3,4-c]pyridin-3-one. This compound was then reacted with Mosher acid chloride, establishing the absolute configuration of the pyrrolopiperidine fragment (Zhu et al., 2009).
  • Synthesis of Pyrrolo-Pyridines via Nitriles :

    • The work of Davis et al. (1992) demonstrated that deprotonation of 3-methylazines, followed by reaction with benzonitrile, leads to intermediate cyclization to form 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction was applied to a variety of nitriles and β-methylazines, indicating potential in synthetic chemistry applications (Davis et al., 1992).
  • Development of Novel Polyimides :

    • A study by Wang et al. (2006) involved synthesizing a novel pyridine-containing aromatic dianhydride monomer, which was used to prepare a series of new polyimides. These polyimides demonstrated good solubility, thermal stability, and mechanical properties, indicating potential use in material science (Wang et al., 2006).
  • Synthesis of Polyheterocyclic Compounds :

    • Morales-Salazar et al. (2022) synthesized a new polyheterocyclic compound, 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, using a one-pot process. This highlights the compound's potential in creating complex molecular structures (Morales-Salazar et al., 2022).
  • Fluorescent Chemosensor Development :

    • Maity et al. (2018) developed new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, which show high selectivity for Fe3+/Fe2+ cations. This suggests their use as chemosensors in various applications, including imaging in living cells (Maity et al., 2018).

Safety And Hazards

“2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine” has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed .

Future Directions

Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, “2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine” and related compounds may have promising future applications in these areas.

properties

IUPAC Name

2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMAYQMDXZLZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956584
Record name 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine

CAS RN

351370-98-4
Record name 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the lactam from Example 22C (0.46 g) in THF (5 mL) was added 1M LiAlH4 (4.0 mL). The mixture was heated at 50° C. for 2 h, cooled to 15° C., and quenched by cautious addition of water (0.15 mL), followed by 15% NaOH (0.15 mL), then water (0.456 mL). The mixture was stirred for 5 minutes and filtered and washed with THF (3×5 mL). The filtrate was concentrated in vacuo to afford 442 mg of the title compound as a clear oil (quantitative yield). MS (CI) m/z 217 (M+H)+; 1H NMR: δ 1.8-1.5 (m, 3H), 2.33-2.10 (m, 2H), 2.8-2.4 (m, 8H), 3.75 (s, 2H), 7.25 ppm (m, 5H).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of LiAlH4 (1.00 g) in THF was added slowly 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (2.00 g) at 0° C. The reaction mixture was refluxed for 6 h under N2, and cooled to rt, quenched with ice-water and filtered. The filtrate was concentrated in vacuo to give the title compound as yellow oil (0.45 g, 25%). The crude product was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 217.2 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
25%

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